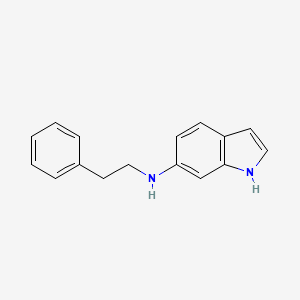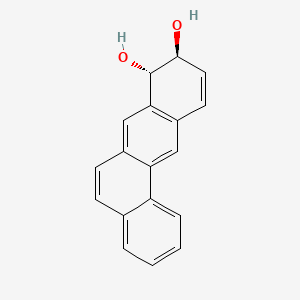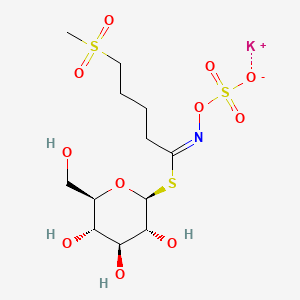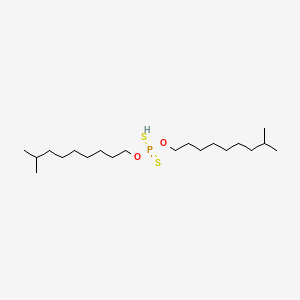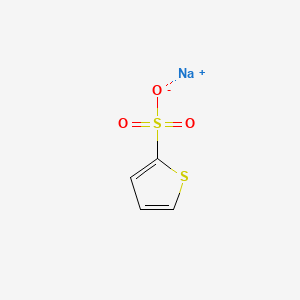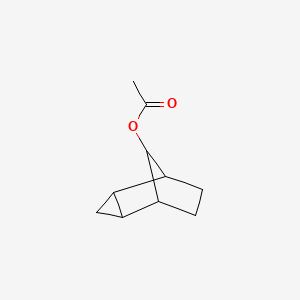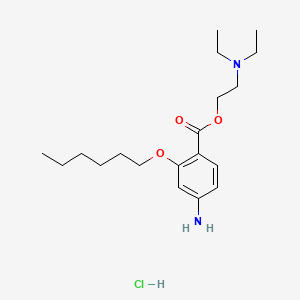
6-(1,1,3,3-Tetramethylbutyl)-m-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,1,3,3-Tetramethylbutyl)-m-cresol, also known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic antioxidant widely used in various industries. It is known for its ability to prevent oxidation in organic materials, making it a valuable additive in products such as plastics, rubber, and fuels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol typically involves the alkylation of m-cresol with 2,6-di-tert-butylphenol. This reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the continuous addition of reactants and catalysts, followed by separation and purification steps to isolate the desired compound.
化学反应分析
Types of Reactions
6-(1,1,3,3-Tetramethylbutyl)-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are conducted under controlled temperature conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
6-(1,1,3,3-Tetramethylbutyl)-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Employed in cell culture studies to protect cells from oxidative stress.
Medicine: Investigated for its potential antioxidant properties in preventing oxidative damage in biological systems.
Industry: Utilized as an additive in fuels, lubricants, and rubber to enhance their stability and shelf life.
作用机制
The antioxidant activity of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions in organic materials. The compound targets reactive oxygen species and other free radicals, protecting materials and biological systems from oxidative damage.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different molecular structure.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Commonly used in food preservation.
Uniqueness
6-(1,1,3,3-Tetramethylbutyl)-m-cresol is unique due to its high thermal stability and effectiveness in preventing oxidation in a wide range of materials. Its molecular structure allows for efficient stabilization of free radicals, making it a preferred choice in various industrial applications.
属性
CAS 编号 |
3287-10-3 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
5-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11-7-8-12(13(16)9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 |
InChI 键 |
JIFAIMFIZHUBEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)(C)CC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
